molecular formula C11H13FO2 B8079230 3-(3-Fluoro-4-methylphenyl)oxolan-3-ol

3-(3-Fluoro-4-methylphenyl)oxolan-3-ol

Cat. No.: B8079230
M. Wt: 196.22 g/mol
InChI Key: MIBDHEHAWRBSLM-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a 3-fluoro-4-methylphenyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique combination of a polar hydroxyl group, a fluorine atom (which enhances lipophilicity and metabolic stability), and a methyl group that may influence steric interactions.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-2-3-9(6-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBDHEHAWRBSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCOC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine vs. Chlorine : The target’s fluorine atom offers superior metabolic stability compared to chlorine in Fmoc-L-Phe(3-Cl)-OH, making it advantageous in drug design .
  • Reactivity : The hydroxyl group in oxolan-3-ol derivatives enables hydrogen bonding, while sulfonate esters (e.g., Compound 22b) are better suited for catalytic intermediates .

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